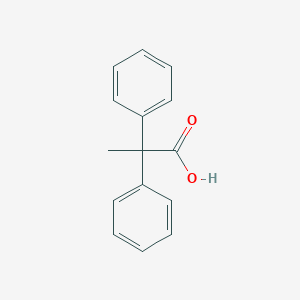

2,2-Diphenylpropionic acid

Description

Properties

IUPAC Name |

2,2-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODELFXJUOVNEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204126 | |

| Record name | 2,2-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-66-7 | |

| Record name | 2,2-Diphenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5558-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6PED9U1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 2,2-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and relevant biological information for 2,2-Diphenylpropionic acid. The information is presented to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

This compound, a derivative of propionic acid, is a white to brown crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents.[1][2] This compound is recognized for its applications in the pharmaceutical and chemical industries, notably as a nonsteroidal anti-inflammatory drug (NSAID) and as a building block in organic synthesis.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-diphenylpropanoic acid | [3] |

| Synonyms | α,α-Diphenylpropionic acid, Diphenylpropionic acid | [1][4] |

| CAS Number | 5558-66-7 | [1][5] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][4] |

| Molecular Weight | 226.27 g/mol | [1][3] |

| Appearance | White to brown crystalline powder | [1] |

| Melting Point | 172-175 °C | [5][6] |

| Boiling Point | 300 °C | [5][6] |

| pKa | 4.78 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1][2] |

| InChI Key | ODELFXJUOVNEFZ-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available in various databases. | [1][7] |

| ¹³C NMR | Spectra available in various databases. | [1][3] |

| Infrared (IR) | KBr disc and nujol mull spectra are available. | [1][3] |

| Mass Spec (MS) | GC-MS data is available, showing characteristic fragmentation. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

A common method for the synthesis of 2-arylpropionic acids involves the α-methylation of the corresponding arylacetonitrile followed by hydrolysis. The following is a representative protocol adapted for the synthesis of this compound from diphenylacetonitrile.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Protocol:

-

α-Methylation of Diphenylacetonitrile: In a suitable pressure vessel, combine diphenylacetonitrile, dimethyl carbonate (in excess, acting as both reagent and solvent), and anhydrous potassium carbonate. The mixture is heated with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Hydrolysis: Once the methylation is complete, the excess dimethyl carbonate is removed under reduced pressure. The resulting crude 2,2-diphenylpropionitrile (B1294319) is then subjected to hydrolysis. An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is refluxed until the nitrile is fully converted to the carboxylate salt.

-

Acidification and Isolation: After cooling, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or byproducts. The aqueous layer is then carefully acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound. The solid is collected by vacuum filtration and washed with cold water.

Purification by Crystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Protocol:

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly boiled and then hot-filtered to remove the charcoal.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy Protocol:

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Data Acquisition: Acquire the spectra on a suitable NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.

FT-IR Spectroscopy Protocol (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by GC for a solution.

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Biological Activity and Mechanism of Action

As a nonsteroidal anti-inflammatory drug (NSAID), this compound is believed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

NSAID Mechanism of Action - Cyclooxygenase Pathway

Caption: The inhibitory effect of this compound on the cyclooxygenase pathway.

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced by inflammatory stimuli. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The relative selectivity for COX-1 versus COX-2 can influence the therapeutic and side-effect profile of the drug.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,2-Diphenylpropionic Acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and analytical methodologies for 2,2-Diphenylpropionic acid. This document is intended to serve as a core resource for professionals engaged in research, development, and quality control involving this compound.

Chemical Structure and Identification

This compound, also known as α,α-diphenylpropionic acid, is a carboxylic acid with the chemical formula C₁₅H₁₄O₂.[1] Its structure features a propionic acid backbone with two phenyl groups attached to the α-carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol [1] |

| CAS Number | 5558-66-7[1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172-175 °C[2] |

| Boiling Point | 300 °C[2] |

| Solubility | Sparingly soluble in water |

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x -C₆H₅) |

| ~1.9 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~179 | Carboxylic Carbon (C=O) |

| ~142 | Aromatic C1 (ipso-carbons) |

| ~128 | Aromatic C3/C5 (meta-carbons) |

| ~127 | Aromatic C4 (para-carbon) |

| ~126 | Aromatic C2/C6 (ortho-carbons) |

| ~55 | Quaternary Carbon (-C(Ph)₂) |

| ~25 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| ~3050 | C-H stretch (sp²) | Aromatic C-H |

| ~2980 | C-H stretch (sp³) | Aliphatic C-H |

| ~1700 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl |

| 1450-1600 | C=C stretch | Aromatic ring skeletal vibrations |

| 1210-1320 | C-O stretch | Coupled with O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Proposed Fragment | Notes |

| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺)[1] |

| 181 | [M - COOH]⁺ | Loss of the carboxyl group[1] |

| 167 | [C₁₃H₁₁]⁺ | Loss of COOH and CH₃ |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify this compound in a sample.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Standard HPLC with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 222 nm[3] |

| Run Time | 10 minutes[3] |

Procedure:

-

Standard Preparation: Prepare a stock solution of 1 mg/mL this compound reference standard in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[3]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound, particularly in complex matrices.

Instrumentation and Conditions:

| Parameter | Value |

| GC-MS System | Standard GC with a Mass Selective Detector |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-300 amu |

Procedure:

-

Derivatization (if necessary): For improved volatility and chromatographic performance, the carboxylic acid group can be derivatized (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA).

-

Sample Preparation: Dissolve the sample (or derivatized sample) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[4]

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum or library data.

Acid-Base Titration

Objective: To determine the purity of a solid sample of this compound.

Reagents and Equipment:

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein (B1677637) indicator solution

-

Analytical balance

-

Buret, 50 mL

-

Erlenmeyer flask, 250 mL

-

Ethanol (B145695) (or a suitable solvent to dissolve the acid)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2-0.25 g of this compound and record the mass.

-

Dissolve the sample in approximately 50 mL of ethanol in an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the flask.

-

Titration: Fill the buret with the standardized NaOH solution and record the initial volume.

-

Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.[5]

-

Record the final volume of the NaOH solution.

-

Calculation: Calculate the purity of the this compound using the following formula:

Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (m_sample) × 100

Where:

-

V_NaOH = Volume of NaOH used (in L)

-

M_NaOH = Molarity of NaOH solution

-

MW_acid = Molecular weight of this compound (226.27 g/mol )

-

m_sample = Mass of the sample (in g)

-

Analytical Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,2-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylpropionic acid is a nonsteroidal anti-inflammatory drug (NSAID) whose therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of its mechanism of action, drawing upon the established pharmacology of NSAIDs and available data on this compound and its derivatives. It includes a summary of its biological activities, detailed experimental protocols for assessing its anti-inflammatory and related effects, and visual representations of key signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in the public domain, this guide offers a foundational understanding for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

As a member of the phenylpropionic acid class of NSAIDs, the principal mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent mediators of inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. Its products, primarily prostaglandins like PGE2, contribute significantly to the cardinal signs of inflammation.

By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms. The therapeutic efficacy and side-effect profile of NSAIDs are often related to their relative selectivity for COX-1 versus COX-2.

Signaling Pathway

Caption: Inhibition of the Prostaglandin (B15479496) Synthesis Pathway.

Other Potential Biological Activities

Beyond its primary anti-inflammatory effects, derivatives of this compound have been investigated for other pharmacological activities.

Antimuscarinic Activity

Certain ester derivatives of this compound have demonstrated antimuscarinic properties, suggesting a potential for this chemical scaffold in modulating cholinergic pathways. For instance, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen, was found to possess antimuscarinic activities, although it was less potent than its parent compound[1]. The antimuscarinic effects of a series of 2,2-diphenylpropionate compounds were found to be related to the bond distances between the carbonyl oxygen and the protonated nitrogen[2].

Quantitative Data Summary

Table 1: Representative COX Inhibition Data for Phenylpropionic Acid Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | COX-1 | 13 | 0.5 |

| COX-2 | 26 | ||

| Naproxen | COX-1 | 2.6 | 0.6 |

| COX-2 | 4.3 | ||

| Ketoprofen | COX-1 | 0.5 | 0.02 |

| COX-2 | 25 |

Note: The data presented in this table is for comparative purposes and is derived from various sources. Direct comparison of absolute values across different studies should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the anti-inflammatory and related activities of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid.

Materials and Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.

-

Add the various concentrations of the test compound or reference inhibitors to the wells. Include a vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add the chromogenic substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 595 nm for TMPD) over time using a microplate reader.

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Calculate the COX-2 Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2).

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials and Reagents:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally at various doses. Administer the vehicle to the control group.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating anti-inflammatory agents.

Conclusion

This compound is an NSAID that is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. While specific quantitative data on its potency and selectivity are not widely available, its structural relationship to other well-characterized phenylpropionic acid NSAIDs provides a strong basis for its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile, including its potential effects on other biological targets such as muscarinic receptors. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,2-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylpropionic acid, a nonsteroidal anti-inflammatory drug (NSAID), is a compound of significant interest in pharmaceutical and chemical research. This technical guide provides a detailed overview of its physical and chemical properties, supported by experimental protocols for their determination. The information is presented to facilitate its application in research, drug development, and quality control.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,2-diphenylpropanoic acid[1] |

| Synonyms | α,α-Diphenylpropionic acid, Benzeneacetic acid, α-methyl-α-phenyl-[2] |

| CAS Number | 5558-66-7[2][3] |

| Molecular Formula | C₁₅H₁₄O₂[2][3] |

| Molecular Weight | 226.27 g/mol [1][2][4] |

| Canonical SMILES | CC(C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1[1] |

| InChI Key | ODELFXJUOVNEFZ-UHFFFAOYSA-N[1] |

Physical Properties

This section summarizes the key physical characteristics of this compound, crucial for its handling, formulation, and storage.

| Property | Value | Source |

| Appearance | White to almost white or brown crystalline powder[2] | Commercial Suppliers |

| Melting Point | 172-175 °C[3][4] | Fluorochem[3], Sigma-Aldrich[4] |

| Boiling Point | 300 °C (lit.)[3][4] | Fluorochem[3], Sigma-Aldrich[4] |

| Solubility | Sparingly soluble in water. More soluble in organic solvents.[2][5] | ChemicalBook[2], CymitQuimica[5] |

| pKa | 4.78 ± 0.10 (Predicted)[2] | ChemicalBook[2] |

| LogP (Octanol/Water) | 3.077 (Crippen Calculated)[6] | Cheméo[6] |

Chemical Properties and Spectral Data

The chemical behavior and spectroscopic profile of this compound are fundamental for its identification and analysis.

| Property | Description |

| Reactivity | Exhibits typical carboxylic acid reactivity, including the ability to form salts and esters. The two phenyl groups influence its steric hindrance and electronic properties.[5] |

| ¹H NMR | Spectral data is available and can be used for structural confirmation.[1][7] |

| ¹³C NMR | Spectral data is available for detailed structural analysis.[7] |

| Mass Spectrometry | GC-MS data shows a top peak at m/z 181.[1] |

| Infrared (IR) Spectroscopy | FTIR spectra, typically run as a KBr wafer, are available for functional group identification.[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl ether, Ethanol (B145695).

Procedure:

-

Qualitative Assessment:

-

Place approximately 25 mg of this compound into a series of small test tubes.[8]

-

To each tube, add 0.75 mL of a different solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether) in small portions.[8]

-

After each addition, shake the tube vigorously.[8]

-

Observe and record whether the compound dissolves completely, partially, or not at all.[9]

-

-

Quantitative Assessment (e.g., in Ethanol):

-

Prepare a series of saturated solutions of this compound in ethanol at a constant temperature.

-

Agitate the solutions for a sufficient time to ensure equilibrium is reached.

-

Carefully filter a known volume of the supernatant.

-

Remove the solvent by evaporation and weigh the remaining solid.

-

Calculate the solubility in g/L or mol/L.

-

Determination of pKa via Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Burette

-

Standardized 0.1 M NaOH solution

-

Beaker

-

Magnetic stirrer and stir bar

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol to dissolve the acid)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture in a beaker.[10]

-

Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.[10]

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).[10]

-

After each addition, allow the pH to stabilize and record the reading.[10]

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).[11]

-

Plot the pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

Biological Context: Mechanism of Action

As a nonsteroidal anti-inflammatory drug (NSAID), this compound is known to exhibit anti-inflammatory, analgesic, and antipyretic properties. While a detailed signaling pathway specific to this molecule is not extensively documented in readily available literature, its mechanism of action is presumed to be similar to other NSAIDs. This involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.

The following diagram illustrates the general mechanism of NSAID action.

Caption: General mechanism of NSAID action via COX enzyme inhibition.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The tabulated data, experimental protocols, and illustrative diagrams are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this important compound. Further research into its specific biological interactions and potential therapeutic applications is encouraged.

References

- 1. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound 95 5558-66-7 [sigmaaldrich.com]

- 5. CAS 5558-66-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound (CAS 5558-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound(5558-66-7) 1H NMR [m.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Diphenylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2,2-diphenylpropionic acid derivatives. This class of compounds, sharing structural similarities with profen non-steroidal anti-inflammatory drugs (NSAIDs), holds considerable interest for research and development in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data for a series of derivatives, and illustrates key experimental and biological pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the functionalization of the carboxylic acid moiety to form esters and amides. The general synthetic workflow begins with the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or an amine.

General Synthetic Workflow

The following diagram illustrates the common synthetic routes to obtain esters and amides of this compound.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

1.2.1. Synthesis of 2,2-Diphenylpropionyl Chloride (Acid Chloride Formation)

-

Materials: this compound, thionyl chloride (SOCl₂), anhydrous dichloromethane (B109758) (DCM), magnetic stirrer, round-bottom flask, reflux condenser, heating mantle.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 2,2-diphenylpropionyl chloride, which can be used in the next step without further purification.

-

1.2.2. Synthesis of this compound Esters (Esterification)

-

Method A: From Acid Chloride

-

Materials: 2,2-Diphenylpropionyl chloride, desired alcohol (e.g., ethanol, propanol), triethylamine (B128534) (TEA) or pyridine, anhydrous DCM, magnetic stirrer, round-bottom flask.

-

Procedure:

-

Dissolve the desired alcohol (1.2 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

-

Slowly add a solution of 2,2-diphenylpropionyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).

-

-

-

Method B: Fischer Esterification

-

Materials: this compound, desired alcohol (large excess, can be used as solvent), concentrated sulfuric acid (catalytic amount), round-bottom flask, reflux condenser, heating mantle.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the desired alcohol.

-

Carefully add a few drops of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-8 hours.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography.

-

-

1.2.3. Synthesis of this compound Amides (Amidation)

-

Method A: From Acid Chloride

-

Materials: 2,2-Diphenylpropionyl chloride, desired primary or secondary amine, TEA or pyridine, anhydrous DCM.

-

Procedure:

-

Follow the procedure for ester synthesis from acid chloride, substituting the alcohol with the desired amine.

-

-

-

Method B: DCC Coupling

-

Materials: this compound, desired amine, N,N'-dicyclohexylcarbodiimide (DCC), anhydrous DCM.

-

Procedure:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography or recrystallization.

-

-

Characterization of Derivatives

The synthesized derivatives are characterized by determining their physical properties and using spectroscopic methods to confirm their structures.

Data Presentation

The following tables summarize the quantitative data for a series of representative ester and amide derivatives of the closely related 2-phenylpropionic acid, which can be used as a reference for the expected data for this compound derivatives.

Table 1: Physical and Spectroscopic Data for 2-Phenylpropionic Acid Ester Derivatives

| Derivative | R | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=O) | ¹H NMR (δ ppm) - OCH₂- |

| 1 | -CH₃ | 85 | Oil | 1735 | 3.62 (s, 3H) |

| 2 | -CH₂CH₃ | 88 | Oil | 1734 | 4.09 (q, 2H) |

| 3 | -CH₂CH₂CH₃ | 82 | Oil | 1735 | 3.98 (t, 2H) |

| 4 | -CH(CH₃)₂ | 79 | Oil | 1732 | 4.90 (sept, 1H) |

Table 2: Physical and Spectroscopic Data for 2-Phenylpropionic Acid Amide Derivatives

| Derivative | R | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=O) | ¹H NMR (δ ppm) - NH- |

| 5 | -H | 92 | 103-105 | 1660 | 5.45 (br s, 1H), 6.01 (br s, 1H) |

| 6 | -CH₂CH₃ | 89 | 78-80 | 1645 | 5.50 (br t, 1H) |

| 7 | -CH₂Ph | 91 | 115-117 | 1642 | 6.05 (br t, 1H) |

| 8 | -Ph | 85 | 148-150 | 1655 | 7.80 (br s, 1H) |

Note: The data presented in these tables are for derivatives of 2-phenylpropionic acid and are intended to be illustrative for the corresponding this compound derivatives.

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the synthesized compounds.

Caption: Workflow for the characterization of synthesized derivatives.

Biological Context: Signaling Pathway

Derivatives of arylpropionic acids are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the COX signaling pathway, a key target for these compounds.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

The inhibition of COX-1 and COX-2 enzymes by arylpropionic acid derivatives prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The development of new derivatives often aims to achieve selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition.

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The provided protocols and illustrative data are intended to support further research and development in this promising area of medicinal chemistry.

An In-depth Technical Guide to 2,2-Diphenylpropionic Acid (CAS: 5558-66-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylpropionic acid, also known as 2,2-diphenylpropanoic acid, is an organic compound with the CAS number 5558-66-7.[1] Structurally, it is a carboxylic acid featuring a propionic acid backbone with two phenyl group substituents at the alpha position. This compound is of interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. It is recognized as a potential nonsteroidal anti-inflammatory drug (NSAID), a class of compounds that typically function by inhibiting cyclooxygenase (COX) enzymes.[2] Furthermore, its structural motif makes it a valuable intermediate in the synthesis of more complex molecules and derivatives with diverse biological activities.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for a plausible synthetic route, and a discussion of its potential biological activities and the methods for their evaluation.

Physicochemical Properties

This compound is a white crystalline solid that is sparingly soluble in water but shows good solubility in organic solvents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5558-66-7 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 172-175 °C | |

| Boiling Point | 300 °C | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Low in water; soluble in organic solvents | [1] |

| InChI Key | ODELFXJUOVNEFZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C(=O)O)(c1ccccc1)c1ccccc1 |

Synthesis of this compound

Proposed Synthetic Workflow

The overall workflow for the proposed synthesis is depicted in the following diagram:

Detailed Experimental Protocol (Proposed)

This protocol is a representative method and may require optimization.

Step 1: Synthesis of 2,2-Diphenylpropionitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of diphenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

-

Deprotonation: Cool the flask in an ice bath. Slowly add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to the solution to deprotonate the α-carbon, forming the corresponding carbanion.

-

Alkylation: While maintaining the cold temperature, add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-diphenylpropionitrile.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of 2,2-Diphenylpropionitrile to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified 2,2-diphenylpropionitrile with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

Biological Activity and Mechanism of Action

This compound is classified as a potential nonsteroidal anti-inflammatory drug (NSAID). The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs.

COX-1 and COX-2 Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 13 | >100 | ~0.13 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols for Biological Evaluation

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This protocol describes a common in vitro method to determine the inhibitory potency of a test compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Test Compound (this compound) dissolved in DMSO

-

Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorometric plate reader

Workflow:

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. The test compound and reference inhibitors should be prepared in a series of dilutions.

-

Plate Setup: To the wells of a 96-well black microplate, add the assay buffer, heme, and the fluorometric probe.

-

Inhibitor Addition: Add the test compound or a reference inhibitor at various concentrations to the appropriate wells. For control wells, add the vehicle (DMSO).

-

Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535/587 nm for ADHP).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound is a compound with a well-defined chemical structure and physical properties. While its primary potential application in drug development appears to be as a nonsteroidal anti-inflammatory drug through the inhibition of cyclooxygenase enzymes, there is a notable lack of publicly available quantitative data on its biological activity. The proposed synthesis and bioassay protocols provided in this guide offer a framework for researchers to produce and evaluate this compound, thereby contributing to a more comprehensive understanding of its therapeutic potential. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore the activities of its derivatives.

References

2,2-Diphenylpropionic Acid: A Technical Guide for a Nonsteroidal Anti-Inflammatory Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,2-diphenylpropionic acid as a nonsteroidal anti-inflammatory drug (NSAID). While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism of action and pharmacological profile based on its structural class and the well-established characteristics of related profens. This guide covers the core mechanism of action of NSAIDs, details relevant experimental protocols for their evaluation, and presents comparative data for structurally similar and widely used NSAIDs to provide a valuable frame of reference.

Introduction

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs, including presumably this compound, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation.

The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are primarily associated with the inhibition of COX-1. The ratio of COX-2 to COX-1 inhibition is a critical determinant of an NSAID's efficacy and safety profile.

Signaling Pathway of Inflammation and NSAID Action

The following diagram illustrates the arachidonic acid cascade and the site of action for NSAIDs.

Quantitative Pharmacological Data (Comparative)

Due to the absence of specific IC50 values for this compound in the reviewed literature, this section presents data for well-characterized profens to serve as a benchmark for its expected potency and selectivity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2 over COX-1.[4]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen (B1674241) | 1.2 - 15 | 0.3 - 25 | ~0.5 - 10 |

| Ketoprofen | 0.02 - 2.5 | 0.1 - 3.2 | ~0.1 - 2 |

| Celecoxib | 7.6 - 15 | 0.04 - 0.89 | ~30 - 106 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented are aggregated from multiple sources for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory and pharmacokinetic properties of NSAIDs like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.[5]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., ibuprofen, celecoxib)

-

96-well plates

-

Plate reader (for colorimetric or fluorometric detection)

-

Prostaglandin screening EIA kit (e.g., for PGE2)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound and reference inhibitors in the assay buffer.

-

Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the respective wells.

-

Inhibitor Incubation: Add the prepared dilutions of the test compound and controls to the wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable nonlinear regression model to determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of NSAIDs.[6][7]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., n=6 per group): Vehicle control, reference drug, and different doses of this compound. Administer the test compounds and controls orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Pharmacokinetics

The pharmacokinetic profile of an NSAID is crucial for determining its dosing regimen and predicting its duration of action. Key parameters include absorption, distribution, metabolism, and excretion. For profens, absorption is generally rapid after oral administration, they are highly protein-bound, and are primarily metabolized in the liver before being excreted in the urine.

Key Pharmacokinetic Parameters (Conceptual)

While specific data for this compound are unavailable, the table below outlines the key pharmacokinetic parameters and their significance in drug development.

| Parameter | Description | Importance |

| Cmax | Maximum (peak) plasma drug concentration. | Indicates the rate and extent of drug absorption. |

| Tmax | Time to reach Cmax. | Reflects the rate of drug absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 | Half-life. | The time required for the plasma concentration to decrease by half. Determines dosing interval. |

| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| CL | Clearance. | The rate at which a drug is removed from the body. |

Conclusion

This compound, as a member of the profen class of NSAIDs, is expected to exhibit anti-inflammatory, analgesic, and antipyretic properties through the inhibition of COX-1 and COX-2 enzymes. While direct experimental data for this specific compound is scarce, this technical guide provides a robust framework for its investigation. The detailed experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assessment offer a clear pathway for its pharmacological characterization. The comparative data from structurally related compounds provide a valuable context for interpreting future experimental results. Further research is warranted to elucidate the specific pharmacological and pharmacokinetic profile of this compound to determine its potential as a therapeutic agent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Genesis and Scientific Journey of 2,2-Diphenylpropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylpropionic acid, a notable organic compound, holds a significant position in the landscape of chemical synthesis and pharmaceutical research. This technical guide delves into the core aspects of its discovery, historical development, and scientific importance. While the precise moment of its initial synthesis remains elusive in readily available literature, its journey is intrinsically linked to the broader exploration of non-steroidal anti-inflammatory drugs (NSAIDs) and the relentless pursuit of novel therapeutic agents. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, serving as a vital resource for professionals in the field.

Introduction: A Historical Context

The story of this compound is interwoven with the historical evolution of pain and inflammation management. The quest for effective anti-inflammatory agents began centuries ago, with early remedies derived from natural sources like willow bark, which contains the active ingredient salicin, a precursor to salicylic (B10762653) acid.[1] The late 19th and early 20th centuries marked a turning point with the chemical synthesis of acetylsalicylic acid (aspirin) by Bayer in 1897, heralding the age of NSAIDs.[2] This era saw the systematic investigation of organic acids and their derivatives for therapeutic properties. Although the specific individual and date of the first synthesis of this compound are not prominently documented in contemporary scientific literature, its structural motif aligns with the chemical explorations of that period, which focused on aryl-substituted alkanoic acids.

Physicochemical Properties

This compound (CAS No: 5558-66-7) is a white crystalline solid. Its molecular structure, featuring a propionic acid backbone with two phenyl groups attached to the alpha-carbon, dictates its chemical and physical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [3][4] |

| Molecular Weight | 226.27 g/mol | [3][4] |

| Melting Point | 172-175 °C | [5][6] |

| Boiling Point | 300 °C | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 3.077 | [7] |

| pKa | 4.78 ± 0.10 | |

| Water Solubility | Sparingly soluble | [3] |

| Appearance | White crystalline powder | [3] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound and its analogs have been developed. A common and illustrative method involves the alkylation of a diphenylacetonitrile (B117805) precursor followed by hydrolysis.

Synthesis from Diphenylacetonitrile

This two-step process is a classical approach to α,α-disubstituted carboxylic acids.

Step 1: Alkylation of Diphenylacetonitrile

Materials:

-

Diphenylacetonitrile

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Anhydrous liquid ammonia (B1221849)

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, a solution of sodium amide is prepared in liquid ammonia.

-

Diphenylacetonitrile, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide suspension. The reaction mixture is stirred to ensure the formation of the carbanion.

-

Methyl iodide is then added slowly to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction is stirred for several hours to ensure complete alkylation.

-

The ammonia is allowed to evaporate, and the reaction is quenched with water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,2-diphenylpropionitrile (B1294319).

Step 2: Hydrolysis of 2,2-Diphenylpropionitrile to this compound

Materials:

-

2,2-Diphenylpropionitrile

-

Concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethanol (B145695) (optional, as a co-solvent)

Procedure (Acid Hydrolysis):

-

The crude 2,2-diphenylpropionitrile is refluxed with an excess of concentrated sulfuric acid in water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then cooled and poured onto ice.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Procedure (Alkaline Hydrolysis):

-

2,2-Diphenylpropionitrile is refluxed in a solution of sodium hydroxide in aqueous ethanol.

-

After the reaction is complete, the ethanol is removed by distillation.

-

The aqueous solution is washed with ether to remove any unreacted nitrile.

-

The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The product is collected by filtration, washed with water, and recrystallized.

Biological Significance and Applications

While not a frontline therapeutic itself, this compound serves as a crucial building block and a subject of research in medicinal chemistry.

Precursor in Drug Synthesis

The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential therapeutic activities. Its rigid diphenyl structure provides a scaffold for the development of various derivatives. For instance, amides of this compound have been synthesized and investigated for their biological activities.[8]

Anti-inflammatory and Related Activities

The structural similarity of this compound to the profen class of NSAIDs, such as ibuprofen (B1674241) and ketoprofen, has prompted investigations into its own and its derivatives' anti-inflammatory properties. The general mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[2] While direct and potent COX inhibition by this compound itself is not extensively documented, its derivatives have shown promise. For example, a series of β,β-diphenyl propionic acid amides displayed mild to moderate anti-inflammatory activity in carrageenan-induced paw edema models.[9]

Other Biological Activities

Recent studies have explored other potential biological activities of this compound derivatives. For instance, certain amide derivatives have been synthesized and evaluated for their antioxidant activity.[8][10] This suggests that the diphenylpropionic acid scaffold could be a starting point for developing compounds with a range of therapeutic applications beyond anti-inflammatory effects.

Conclusion and Future Perspectives

This compound, while not a household name in the pharmaceutical world, represents a cornerstone in the synthesis of bioactive molecules. Its history, though not pinpointed to a single discovery, is a testament to the exploratory spirit of organic and medicinal chemistry. The straightforward yet versatile synthetic routes to this compound, coupled with the biological potential of its derivatives, ensure its continued relevance in research and development. Future investigations will likely focus on creating novel derivatives with enhanced potency and selectivity for various biological targets, potentially leading to the discovery of new therapeutic agents for a wide array of diseases. The foundational knowledge of its synthesis and properties, as outlined in this guide, will be instrumental for scientists and researchers embarking on this endeavor.

References

- 1. dovepress.com [dovepress.com]

- 2. arapc.com [arapc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 5558-66-7 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound (CAS 5558-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectral Analysis of 2,2-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-Diphenylpropionic acid (CAS No: 5558-66-7), a vital compound in chemical and pharmaceutical research. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information, to facilitate structural elucidation and quality control.

Spectroscopic Data Summary

The structural identity of this compound (C₁₅H₁₄O₂) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of public experimental data for this compound, the following tables include typical chemical shift ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.2-7.5 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

| ~1.9 | Singlet | 3H | Methyl Protons (-CH₃) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175-185 | Carboxylic Carbon (C=O) |

| ~140-145 | Aromatic C (quaternary, attached to the propionic acid moiety) |

| ~125-130 | Aromatic CH |

| ~50-60 | Quaternary Carbon (-C(Ph)₂) |

| ~25-30 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data presented is based on typical values for carboxylic acids and aromatic compounds.[1]

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer.[1] |

| ~3030 | C-H stretch (sp²) | Aromatic C-H |

| ~2970 | C-H stretch (sp³) | Aliphatic C-H |

| 1680-1710 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl.[1] |

| 1450-1600 | C=C stretch | Aromatic ring skeletal vibrations |

| 1210-1320 | C-O stretch | Coupled with O-H bend[1] |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 226.27 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment | Notes |

| 226 | 2.5 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺)[2] |

| 181 | 100.0 | [M - COOH]⁺ | Base Peak, loss of the carboxyl group[2] |

| 103 | Not specified | [C₈H₇]⁺ | Phenylmethyl cation |

| 57 | 2.4 | [C₄H₉]⁺ | tert-Butyl cation |

| 55 | 2.2 | [C₄H₇]⁺ | Butenyl cation |

| 43 | 5.2 | [C₃H₇]⁺ | Propyl cation |

Data sourced from PubChem CID 79676, GC-MS analysis.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 15-25 mg of this compound. For ¹³C NMR, a larger sample of 50-100 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. To ensure complete dissolution, the sample can be gently vortexed.

-

Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, avoiding the transfer of any solid particulates.

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's probe.

-

The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Acquire the ¹H and ¹³C spectra according to the instrument's standard procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Add approximately 1-2 mg of this compound to the mortar and grind to a fine powder.

-

Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4]

-

Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous mixture.[5] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[6]

-

Pellet Formation :

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet or empty sample compartment should be run and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[8]

-

Ensure the sample is fully dissolved and free of particulate matter. Centrifugation may be used if necessary.[8]

-

Transfer the solution to a 1.5 mL glass autosampler vial.[8]

-

-

Instrument Setup :

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating aromatic compounds.

-